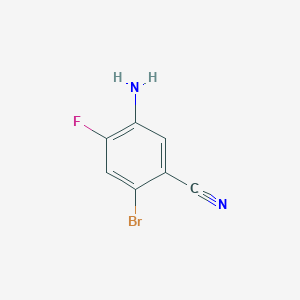

5-Amino-2-bromo-4-fluorobenzonitrile

Beschreibung

Eigenschaften

Molekularformel |

C7H4BrFN2 |

|---|---|

Molekulargewicht |

215.02 g/mol |

IUPAC-Name |

5-amino-2-bromo-4-fluorobenzonitrile |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |

InChI-Schlüssel |

RQOWXJQGBNHCIM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1N)F)Br)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties based on substituent variations:

‡Calculated based on atomic masses.

Key Observations:

- Substituent Positions: Shifting the amino group from position 5 (target) to 4 (as in and ) alters electronic distribution, affecting hydrogen-bonding capacity and solubility.

- Backbone Differences : The aniline-based analog lacks the nitrile group, reducing electron-withdrawing effects and altering reactivity.

Pharmacological and Physicochemical Metrics

Parameters such as LogP (lipophilicity), hydrogen-bond donors/acceptors, and solubility are critical for drug-likeness:

‡LogP estimated using fragment-based methods (e.g., XLOGP3 ).

Research Findings:

- Bioavailability : The target compound’s nitrile group and bromine may limit oral bioavailability compared to smaller analogs like , but its structure is favorable for targeted delivery systems .

- Synthetic Accessibility : Bromine’s reactivity in electrophilic substitutions makes the target compound more challenging to synthesize than its chloro or methyl analogs .

Q & A

Q. Advanced Characterization Protocol :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., ¹⁹F-¹H coupling for fluorine proximity to protons) .

- IR Spectroscopy : Confirm nitrile presence with a sharp peak near 2220–2260 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to distinguish isotopic patterns of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How can bioactivity studies for this compound be designed to evaluate its pharmacological potential?

Q. Methodological Framework :

- Target Selection : Screen against kinases or GPCRs, as halogenated benzonitriles often modulate these targets .

- In Vitro Assays : Use fluorescence polarization for binding affinity measurements. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .

- SAR Analysis : Compare with analogs (e.g., 5-Amino-2-chloro-4-fluorobenzonitrile) to isolate substituent-specific effects .

What computational tools are suitable for modeling the electronic properties of this compound?

Q. Advanced Modeling Techniques :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water/DMSO) to study aggregation behavior .

- Docking Studies : Employ AutoDock Vina to predict binding poses in protein active sites, leveraging halogen-bonding interactions .

How do substitution patterns in this compound analogs influence their physicochemical properties?

Q. Comparative Methodology :

- LogP Measurements : Use shake-flask or HPLC-derived methods to compare lipophilicity. Bromine increases LogP by ~0.5 units versus chlorine .

- Thermal Stability : Perform DSC/TGA to assess melting points and decomposition trends. Fluorine typically enhances thermal stability .

- Solubility Screening : Test in aqueous buffers (pH 1–10) to identify pH-dependent solubility, critical for formulation studies .

What protocols ensure stability of this compound during storage?

Q. Stability Optimization :

- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

- Stability-Indicating Assays : Monitor purity via HPLC with UV detection (λ = 254 nm) at 0, 3, and 6-month intervals .

- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum to eliminate hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.